molecular formula C15H14FNO2S B2630433 (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(4-methylthiophen-2-yl)methanone CAS No. 2034605-12-2

(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(4-methylthiophen-2-yl)methanone

Cat. No. B2630433
CAS RN: 2034605-12-2
M. Wt: 291.34
InChI Key: MAOBPOFXAUFLFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(4-methylthiophen-2-yl)methanone is a useful research compound. Its molecular formula is C15H14FNO2S and its molecular weight is 291.34. The purity is usually 95%.
BenchChem offers high-quality (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(4-methylthiophen-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(4-methylthiophen-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the effectiveness of similar fluorine-containing compounds in combating bacterial and fungal infections. For example, a study by Gadakh et al. (2010) found that fluorine-containing pyrazoles and benzo[d]oxazoles exhibit antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, and antifungal activity against Candida albicans. The specific compounds like 1-(3,4-difluorophenyl)-4-(5-fluoro-2-hydroxybenzoyl)-1H-pyrazole showed promising activities (Gadakh et al., 2010).

Kinase Inhibition

Benzoxazepine cores are integral in the development of kinase inhibitors, including mTOR inhibitors. Naganathan et al. (2015) detailed the process development for scalable synthesis of benzoxazepine derivatives. These compounds, like 7-bromobenzoxazepine, serve as crucial intermediates in the synthesis of kinase inhibitors (Naganathan et al., 2015).

Fluorescence Labeling in Amino Acid Analysis

In biochemistry, fluorine derivatives are used for labeling amino acids in high-performance liquid chromatography. Watanabe and Imai (1981) utilized 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole for pre-column fluorescent labeling, aiding in the separation and sensitive detection of amino acids (Watanabe & Imai, 1981).

B-Raf Inhibition in Cancer Research

Compounds containing dihydrobenzo[b][1,4]dioxin, similar to the queried compound, have been synthesized for their inhibitory effects on B-Raf kinase, which is significant in cancer research. Yang et al. (2012) synthesized derivatives with potent biological activity against B-Raf(V600E) and WM266.4 human melanoma cell line, indicating their potential in cancer therapeutics (Yang et al., 2012).

Antiproliferative Effects in Cancer Cell Lines

Studies like that of Tang and Fu (2018) have synthesized fluorophenyl methanone derivatives and tested them for antitumor activities. Their compound showed distinct inhibition on the proliferation of various cancer cell lines, highlighting the potential of such compounds in cancer treatment (Tang & Fu, 2018).

properties

IUPAC Name

(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(4-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2S/c1-10-6-14(20-9-10)15(18)17-4-5-19-13-3-2-12(16)7-11(13)8-17/h2-3,6-7,9H,4-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOBPOFXAUFLFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCOC3=C(C2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.